Benzoic acid;7-hexyltridecan-7-ol
Description
Benzoic acid (C₇H₆O₂) is a simple aromatic carboxylic acid widely used as a preservative in food, pharmaceuticals, and cosmetics due to its antimicrobial properties . Its derivatives, such as 7-hexyltridecan-7-ol conjugated to benzoic acid, represent structurally complex analogs where the hydroxyl group of benzoic acid is replaced or esterified with a branched alcohol (7-hexyltridecan-7-ol). This modification introduces a hydrophobic, long-chain alkyl group, significantly altering the compound's physicochemical and biological properties compared to unsubstituted benzoic acid. While direct literature on "Benzoic acid;7-hexyltridecan-7-ol" is scarce, comparisons can be drawn from structurally similar compounds, such as alkyl-substituted benzoic acids and branched alcohols, as discussed below.
Properties
CAS No. |
61183-73-1 |
|---|---|
Molecular Formula |
C26H46O3 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
benzoic acid;7-hexyltridecan-7-ol |
InChI |
InChI=1S/C19H40O.C7H6O2/c1-4-7-10-13-16-19(20,17-14-11-8-5-2)18-15-12-9-6-3;8-7(9)6-4-2-1-3-5-6/h20H,4-18H2,1-3H3;1-5H,(H,8,9) |
InChI Key |
YCQPKAFDOVNYBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCC)(CCCCCC)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Benzoic Acid Synthesis:
-
7-Hexyltridecan-7-ol Synthesis:
Industrial Production Methods:
- Industrial production of benzoic acid typically involves the catalytic oxidation of toluene in the presence of cobalt or manganese naphthenates as catalysts .
- The production of long-chain alcohols like 7-hexyltridecan-7-ol may involve the hydrogenation of fatty acids or esters derived from natural sources .
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
-
Reduction:
-
Substitution:
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromic acid .
- Reducing agents: Sodium borohydride, lithium aluminum hydride .
- Catalysts: Cobalt or manganese naphthenates for industrial oxidation .
Major Products:
Scientific Research Applications
Chemistry:
- Benzoic acid is widely used as a precursor in the synthesis of various organic compounds .
- 7-Hexyltridecan-7-ol can be used as a surfactant or emulsifying agent in chemical formulations .
Biology:
- Benzoic acid exhibits antimicrobial properties and is used as a preservative in food and cosmetics .
- Long-chain alcohols like 7-hexyltridecan-7-ol may have potential applications in lipid metabolism studies .
Medicine:
- Benzoic acid is used in topical medications for its antifungal properties .
- Research on long-chain alcohols may explore their potential as drug delivery agents .
Industry:
Mechanism of Action
Comparison with Similar Compounds
Physicochemical Properties
Table 1: Key Physicochemical Properties
*The 7-hexyltridecan-7-ol moiety introduces high hydrophobicity (logP ~8.5), reducing water solubility compared to benzoic acid. Similar alkyl-substituted benzoic acids, such as 2-hydroxy-6-[(7Z)-tridec-7-en-1-yl]benzoic acid, exhibit even higher logP values (9.2) and negligible solubility .
Extraction Efficiency in Emulsion Liquid Membranes (ELMs)
Table 2: Extraction Rates and Distribution Coefficients
| Compound | Distribution Coefficient (m) | Effective Diffusivity (m²/s) | Extraction Rate (Early Stage) |
|---|---|---|---|
| Benzoic acid | 0.85 | 1.2 × 10⁻⁹ | Rapid (>98% in 5 minutes) |
| Acetic acid | 0.15 | 0.8 × 10⁻⁹ | Slow (requires longer time) |
| Phenol | 0.80 | 0.5 × 10⁻⁹ | Moderate |
The hydrophobic nature of 7-hexyltridecan-7-ol would enhance the distribution coefficient (m) of its benzoic acid derivative, similar to phenol and alkyl-substituted benzoic acids, leading to rapid initial extraction in ELMs . However, effective diffusivity may decrease due to increased molecular weight, as seen in phenol (0.5 × 10⁻⁹ m²/s vs. 1.2 × 10⁻⁹ m²/s for benzoic acid) .
Toxicity and QSTR Models
Table 3: Toxicity Parameters (Oral LD₅₀ in Mice)
| Compound | LD₅₀ (mg/kg) | Key QSTR Parameters (0JA, 1JA, JB) |
|---|---|---|
| Benzoic acid | 1,700 | 0JA: 2.1; 1JA: 1.8; JB: 3.8 |
| Methyl benzoate | 1,200 | 0JA: 2.3; 1JA: 2.0; JB: 4.6 |
| 2-Hydroxy-6-tridecenylbenzoic acid | ~500 (estimated) | 0JA: 3.5; 1JA: 3.2; JB: 11.2 |
Quantitative structure-toxicity relationship (QSTR) models indicate that larger substituents (e.g., tridecenyl chains) increase molecular connectivity indices (0JA, 1JA) and cross-factor JB, correlating with higher toxicity (lower LD₅₀) . For 7-hexyltridecan-7-ol derivatives, similar trends are expected due to the branched alkyl group.
Metabolic and Environmental Fate
- Detoxification: Benzoic acid is conjugated with glycine in the liver to form hippuric acid, which is excreted in urine .
- Environmental Persistence : High logP values (>8) suggest strong adsorption to organic matter in wastewater, reducing biodegradation rates .
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